2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol
Overview
Description
2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol is a phenylindole.
Scientific Research Applications
Formation of Stable Vesicles
Research on various indole derivatives, including those structurally related to 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol, shows their potential in forming stable vesicles. These vesicles could be significant in the context of biological membranes and drug delivery systems. The study demonstrated that aggregates formed from N-substituted indoles were more robust compared to other types of alkylindoles (Abel et al., 2000).
Analogues of Ellipticine Alkaloids
Indoles, particularly the 6H-indolo[2,3-b][1,6]naphthyridines, which can be regarded as analogues of ellipticine alkaloids, were synthesized. These compounds, related to this compound, have potential applications in medicinal chemistry, especially in the development of novel therapeutic agents (Zhang et al., 2000).
Potential as Pure Estrogen Antagonists
Some derivatives of this compound have shown promise as pure estrogen antagonists. These compounds have high binding affinities for the calf uterine estrogen receptor and display estrogen antagonistic activities. This finding is significant for the development of nonsteroidal antiestrogens (von Angerer et al., 1990).
Novel Antidiabetic Agent
Indole derivatives, including the closely related compounds to this compound, have been synthesized and tested for their antidiabetic activity. These studies are critical for developing new treatments for diabetes, and the findings indicate the potential of these compounds as antidiabetic agents (Choudhary et al., 2011).
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO4S/c1-3-4-12-21-36(34,35)22-13-10-8-6-5-7-9-11-20-31-29-19-18-27(33)23-28(29)24(2)30(31)25-14-16-26(32)17-15-25/h14-19,23,32-33H,3-13,20-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJSJVYJLZOMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)CCCCCCCCCCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430964 | |
Record name | ZK 164015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177583-70-9 | |
Record name | ZK 164015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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